molecular formula C21H16F3NO4 B4313124 4-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE

4-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE

Cat. No.: B4313124
M. Wt: 403.3 g/mol
InChI Key: XHQPHMVKDQHEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is a complex organic compound that features a unique combination of methoxyphenyl and trifluoromethylphenyl groups

Preparation Methods

The synthesis of 4-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediates, which include methoxyphenyl and trifluoromethylphenyl derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the furo[3,4-b]pyridine core. The reaction conditions usually involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

4-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

4-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new chemical entities and complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and pharmacological properties.

    Industry: The compound is used in the development of advanced materials and chemical products, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE can be compared with other similar compounds, such as:

    4-methoxybenzophenone: This compound shares the methoxyphenyl group but lacks the trifluoromethylphenyl group and the furo[3,4-b]pyridine core.

    2,3,6-trifluoro-4-(trifluoromethyl)pyridine: This compound contains the trifluoromethyl group but differs in its overall structure and lacks the methoxyphenyl group.

Properties

IUPAC Name

4-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3NO4/c1-28-17-8-3-2-7-14(17)15-10-18(26)25(16-11-29-20(27)19(15)16)13-6-4-5-12(9-13)21(22,23)24/h2-9,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQPHMVKDQHEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=O)N(C3=C2C(=O)OC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 2
4-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
4-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 4
Reactant of Route 4
4-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 5
Reactant of Route 5
4-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 6
4-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE

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